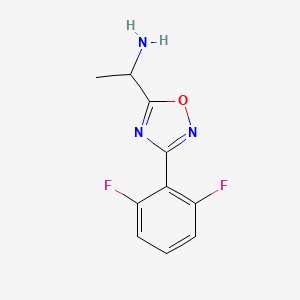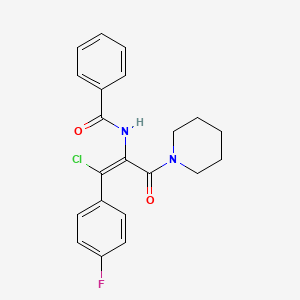
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate as a base. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at room temperature for 2-3 hours. The product is then isolated by removing the solvent, adding water to the residue, and recrystallizing the precipitate from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Benzoic acid derivatives with different oxidation states.
Reduction: Reduced forms of the benzoic acid moiety.
Esterification: Esters of this compound.
Scientific Research Applications
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential antifungal, antibacterial, and antiviral activities.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This can lead to the inhibition of key biological pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- 4-((6-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzoic acid
- 4-((6-(Trifluoromethyl)pyrimidin-5-yl)oxy)benzoic acid
Uniqueness
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7F3N2O3 |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
4-[6-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-10(17-6-16-9)20-8-3-1-7(2-4-8)11(18)19/h1-6H,(H,18,19) |
InChI Key |
XHSBUHCCIKEGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)



![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)


![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)

![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)

